molecular formula C21H18ClN5OS B2931635 N-benzyl-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 903364-30-7

N-benzyl-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2931635
CAS RN: 903364-30-7
M. Wt: 423.92
InChI Key: SNRRATSJWPUZKY-UHFFFAOYSA-N
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Description

“N-benzyl-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is a chemical compound with the molecular formula C21H18ClN5OS . It is a derivative of 1,3,4-thiadiazole , a heterocyclic compound known for its wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The molecular structure of “N-benzyl-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” would be characterized by spectroanalytical data such as NMR, IR, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds typically include esterification, hydrazination, salt formation, and cyclization .

Scientific Research Applications

  • Synthesis and Pharmacological Potential :

    • Derivatives of 1,2,4-triazol, like the mentioned compound, have significant synthetic and pharmacological potential. They have been studied for their synthetic methods, physical, physico-chemical, and biological properties, which could lead to a broadening of their spectrum and biological activity (Chalenko et al., 2019).
  • Spectroscopic and Quantum Mechanical Studies :

    • Spectroscopic and quantum mechanical studies have been conducted on similar compounds, analyzing their vibrational spectra, electronic properties, photochemical and thermochemical modeling. These compounds show potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection (Mary et al., 2020).
  • Antimicrobial Screening :

    • Research has been done on the synthesis, structural elucidation, and antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives. These compounds have shown varied biological activities, including antibacterial, antifungal, and anti-tuberculosis properties (MahyavanshiJyotindra et al., 2011).
  • Thermal and Antimicrobial Studies :

    • Sulfanilamide derivatives, which are structurally related, have been synthesized and characterized for their thermal properties and antimicrobial activities. These studies provide insights into the stability and potential biomedical applications of these compounds (Lahtinen et al., 2014).
  • Cyclization and Synthesis of Pyridin-2(1H)-ones :

    • Research on the intramolecular cyclization of related compounds has led to the formation of pyridin-2(1H)-ones, a process that offers insights into the synthetic versatility of these compounds (Savchenko et al., 2020).
  • Antifolate and Antitumor Agents :

    • Studies on the classical antifolate derivatives of similar compounds have shown them to be effective inhibitors of human dihydrofolate reductase (DHFR) and as potential antitumor agents (Gangjee et al., 2007).
  • Vibrational Spectroscopy and Molecular Docking :

    • The antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide has been characterized using vibrational spectroscopy and molecular docking studies, highlighting its potential in antiviral applications (Mary et al., 2022).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the wide range of activities associated with similar compounds , it could be a promising candidate for the development of new drugs.

properties

IUPAC Name

N-benzyl-2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5OS/c22-18-10-8-17(9-11-18)20-24-25-21(27(20)26-12-4-5-13-26)29-15-19(28)23-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRRATSJWPUZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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